5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20478037
InChI: InChI=1S/C9H13NOS/c1-6-8(9(2,3)4)12-7(5-11)10-6/h5H,1-4H3
SMILES:
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde

CAS No.:

Cat. No.: VC20478037

Molecular Formula: C9H13NOS

Molecular Weight: 183.27 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde -

Specification

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
IUPAC Name 5-tert-butyl-4-methyl-1,3-thiazole-2-carbaldehyde
Standard InChI InChI=1S/C9H13NOS/c1-6-8(9(2,3)4)12-7(5-11)10-6/h5H,1-4H3
Standard InChI Key BUVFHSPKVWXUMP-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C=O)C(C)(C)C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The molecular structure of 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde consists of a five-membered thiazole ring containing one sulfur and one nitrogen atom. Key substituents include:

  • Position 2: A carbaldehyde group (-CHO), which introduces electrophilic reactivity.

  • Position 4: A methyl group (-CH₃), enhancing steric bulk.

  • Position 5: A tert-butyl group (-C(CH₃)₃), contributing significant hydrophobicity and steric hindrance .

The interplay of these groups dictates the compound’s physicochemical behavior, including solubility, stability, and interaction with biological targets.

Physicochemical Characteristics

While experimental data specific to this compound are sparse, properties can be extrapolated from structurally related thiazoles:

PropertyValueSource of Estimation
Molecular FormulaC₁₀H₁₃NOSCalculated from substituents
Molecular Weight195.29 g/molHRMS analogs
LogP (Partition Coefficient)~3.2Comparative analysis
Polar Surface Area (PSA)~65 ŲComputational modeling
SolubilityLow in water; soluble in organic solventsStructural analogs

The tert-butyl group significantly increases hydrophobicity, as evidenced by the higher LogP compared to simpler thiazole aldehydes .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde can be inferred from methodologies used for analogous thiazole aldehydes. A plausible pathway involves:

  • Thiazole Ring Formation: Condensation of tert-butyl-substituted thioamides with α-halo ketones to construct the core structure.

  • Oxidation of Hydroxymethyl Precursor: Conversion of a 2-hydroxymethyl intermediate to the aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or NaOCl/TEMPO systems .

Example Protocol (Adapted from Patent CA2483482A1 ):

  • Step 1: Reduce 5-(tert-Butyl)-4-methylthiazole-2-carboxylic acid ethyl ester using NaBH₄/AlCl₃ in monoglyme at -10°C to yield 5-(tert-Butyl)-4-methylthiazole-2-methanol.

  • Step 2: Oxidize the alcohol intermediate with PCC in dichloromethane at 15–25°C to obtain the target aldehyde.

This method achieves yields of ~70–80% with >95% purity, as demonstrated for similar substrates .

Optimization Challenges

  • Steric Hindrance: The tert-butyl group complicates reaction kinetics, necessitating prolonged reaction times or elevated temperatures.

  • Byproduct Formation: Over-oxidation to carboxylic acids or dimerization may occur without precise stoichiometric control .

Industrial and Research Applications

Pharmaceutical Intermediates

The carbaldehyde group serves as a versatile handle for synthesizing Schiff bases or heterocyclic scaffolds. For example, cefditoren pivoxil, a cephalosporin antibiotic, incorporates a thiazole aldehyde moiety .

Future Research Directions

  • Synthetic Methodology: Develop catalysts or green solvents to mitigate steric challenges during oxidation.

  • Biological Screening: Evaluate AMPA receptor modulation and anticancer activity in vitro.

  • Regulatory Testing: Conduct OECD-compliant genotoxicity and subchronic toxicity assays.

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